molecular formula C10H11BrO3 B1200782 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone CAS No. 60965-26-6

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Cat. No. B1200782
CAS RN: 60965-26-6
M. Wt: 259.1 g/mol
InChI Key: PKVBZABQCCQHLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone involves halogen-exchange reactions leading to high yields. The compound has been explored for its effective role as a chemical protective group. However, no photolytic phenomena were observed in solvents like MeOH or Benzene, indicating its stable nature under these conditions (Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its analogs has been studied using various analytical techniques. X-ray crystallography revealed intricate details about the compound's structure, providing insights into its reactivity and interactions with other molecules. Notably, studies on enaminones and bromophenol derivatives have contributed to understanding the hydrogen bonding patterns and selective O-demethylation during bromination, which are crucial for predicting its behavior in chemical syntheses (James L. Balderson et al., 2007); (Yasin Çetinkaya et al., 2011).

Chemical Reactions and Properties

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including bromination, esterification, and more complex synthetic routes leading to the production of thiazole derivatives and enantiomerically pure compounds. These reactions underline the compound's utility in creating pharmacologically active molecules and its role in organic chemistry as a versatile intermediate (M. S. Bashandy et al., 2008); (Shuo Zhang et al., 2014).

Physical Properties Analysis

The physical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Studies on related compounds provide insights into the physical characteristics that could be extrapolated to understand its behavior under various conditions. For instance, the synthesis and characterization of related bromophenols and acetophenones have illuminated aspects of its crystallinity, stability, and phase behavior (H. T. Balaydın et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and participation in organic synthesis pathways, make 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone a compound of high interest. Its role in the synthesis of psychoactive substances and potential in medicinal chemistry highlights its importance. Detailed studies on its metabolism and interaction with biological systems further attest to its chemical versatility and potential for application in drug development (H. Carmo et al., 2005).

Scientific Research Applications

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone .

Methods of Application or Experimental Procedures

The residue was taken up in N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)/toluene (1/1) and analyzed by GC-MS. Ethylation was performed by dissolving the residue in acetone (200 μL) .

2. New Psychoactive Substance

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” has recently emerged as a new psychoactive substance (NPS). It is most commonly consumed orally although there are indications that it might also be ingested by inhalation or ‘smoking’ .

3. Laboratory Chemicals

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used as a laboratory chemical . Laboratory chemicals are substances used for scientific research, analysis, and synthesis in laboratories.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not explicitly mentioned in the source .

Results or Outcomes

The results or outcomes of this application were not explicitly mentioned in the source .

4. Pharmacokinetics and Medicinal Chemistry

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the study of pharmacokinetics and medicinal chemistry . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body. Medicinal chemistry involves the design and synthesis of therapeutic agents.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not explicitly mentioned in the source .

Results or Outcomes

The results or outcomes of this application were not explicitly mentioned in the source .

5. Synthesis of Various Phenethylamines

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is used in the synthesis of various phenethylamines . Phenethylamines are a class of compounds that have a wide range of applications in medicine, including as stimulants, antidepressants, and hallucinogens.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not explicitly mentioned in the source .

Results or Outcomes

The results or outcomes of this application were not explicitly mentioned in the source .

6. Pyrolysis Products of New Psychoactive Substances

Summary of the Application

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” has been used in the study of pyrolysis products of new psychoactive substances . Pyrolysis is the process of breaking down a substance using heat, and it’s often used in forensic chemistry to identify unknown substances.

Methods of Application or Experimental Procedures

The study involved a simulated ‘meth pipe’ scenario to investigate the stability of “2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” when exposed to heat .

Results or Outcomes

Twelve products following pyrolysis of “2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” were detected and verified by organic synthesis of the corresponding standards .

Safety And Hazards

“2-Bromo-1-(2,4-dimethoxyphenyl)ethanone” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

2-bromo-1-(2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVBZABQCCQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209805
Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

CAS RN

60965-26-6
Record name 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Record name 60965-26-6
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Record name 2-Bromo-2',4'-dimethoxyacetopheneone
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Record name 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YT Li, J Liang, JB Li, GM Fang… - Journal of Peptide …, 2014 - Wiley Online Library
The ligation of peptide hydrazides at a Gly site carrying a removal auxiliary was found to be an efficient process. This technology was successfully used for the synthesis of ubiquitin C‐…
Number of citations: 14 onlinelibrary.wiley.com
B Bestgen, I Kufareva, W Seetoh, C Abell… - Journal of medicinal …, 2019 - ACS Publications
Protein CK2 has gained much interest as an anticancer drug target in the past decade. We had previously described the identification of a new allosteric site on the catalytic α-subunit, …
Number of citations: 16 pubs.acs.org
M Penning, J Christoffers - European Journal of Organic …, 2013 - Wiley Online Library
Regioisomeric [c]annulated pyridazines were prepared from arylhydrazines and carbocyclic or heterocyclic β‐oxo esters with an α‐phenacetyl moiety. With AcOH/EtOH, the hydrazones …
IPC Class, A USPC - 2015 - patentsencyclopedia.com
Provided herein are compounds of the formula (I):## STR00001## as well as pharmaceutically acceptable salts thereof, wherein the substituents are as those disclosed in the …
Number of citations: 0 www.patentsencyclopedia.com
BS Jhong, TY Lin, CH Kao, HJ Yu… - Journal of the …, 2019 - Wiley Online Library
An efficient method to synthesize morachalcones B and C (1 and 2) is described. Rap−Stoermer condensation and 1,3‐prenyl rearrangement were used as two key synthetic methods. …
Number of citations: 0 onlinelibrary.wiley.com

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